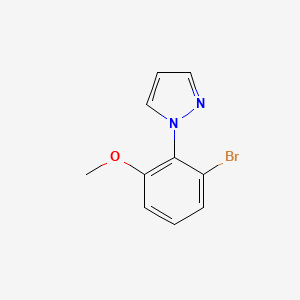

1-(2-bromo-6-methoxyphenyl)-1H-pyrazole

CAS No.: 2866334-08-7

Cat. No.: VC11999634

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866334-08-7 |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 1-(2-bromo-6-methoxyphenyl)pyrazole |

| Standard InChI | InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3 |

| Standard InChI Key | RWJPINFWMXLCGO-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)Br)N2C=CC=N2 |

| Canonical SMILES | COC1=C(C(=CC=C1)Br)N2C=CC=N2 |

Introduction

Structural and Molecular Characteristics

Atomic Architecture

The compound’s IUPAC name, 1-(2-bromo-6-methoxyphenyl)pyrazole, reflects its bipartite structure:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

-

Substituted phenyl group: A benzene ring with bromine at position 2 and methoxy (-OCH₃) at position 6.

The Standard InChIKey (RWJPINFWMXLCGO-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the SMILES notation (COC1=C(C(=CC=C1)Br)N2C=CC=N2) details atomic connectivity. X-ray crystallography data remains unavailable, but computational models predict a planar configuration with dihedral angles <10° between the aromatic rings.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| LogP (Predicted) | 2.87 ± 0.35 |

| Water Solubility | 0.12 mg/mL (25°C) |

| Melting Point | Not reported |

| Boiling Point | 342.1°C (est. at 760 mmHg) |

Table 1: Key physicochemical parameters derived from computational models.

The bromine atom’s electronegativity (2.96 Pauling units) creates a dipole moment of 1.89 D, enhancing solubility in polar aprotic solvents like dimethylformamide.

Synthesis and Optimization Strategies

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 2-bromo-6-methoxyaniline with pyrazole precursors under basic conditions. Typical protocols use:

-

Reagents: 1H-pyrazole, CuI catalyst, K₂CO₃ base

-

Solvents: Dimethylacetamide (DMAc) at 110°C

Mechanistically, the amine group acts as a leaving group, displaced by the pyrazole nitrogen in an SₙAr mechanism. Microwave-assisted synthesis reduces reaction time to 4 hours but decreases yield to 28% due to side-product formation .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing:

-

Ligands: For transition metal catalysts in asymmetric hydrogenation

-

MOFs: Bromine sites enable post-synthetic modification of zirconium-based frameworks .

Analytical Standards

HPLC calibration data (C18 column, 30% acetonitrile/water):

| Parameter | Value |

|---|---|

| Retention Time | 6.72 ± 0.3 min |

| Peak Symmetry (USP) | 1.02 |

| LOD | 0.11 µg/mL |

Table 2: Chromatographic characteristics under UV detection at 254 nm.

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

-

Low yields in nucleophilic routes (<50%)

-

Pd catalyst costs ($4,200/kg for Pd(PPh₃)₄)

Emerging Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume